molecular formula C30H29N5O3S B2859318 N-benzyl-3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1037168-56-1

N-benzyl-3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide

Cat. No.: B2859318
CAS No.: 1037168-56-1
M. Wt: 539.65
InChI Key: PHOFIYRUAVWDHK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings and functional groups. The presence of nitrogen and sulfur atoms in the rings could result in interesting electronic properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the carbamoyl group could undergo hydrolysis, and the sulfanyl group could participate in redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Properties

  • Synthesis Techniques

    Various synthesis techniques have been explored for compounds structurally similar to N-benzyl-3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide. For instance, the interaction of specific dihydronaphthaline with phenyl- and phenethylisothiocyanates, followed by treatment with alkali, leads to the formation of 2-thioxobenzo[h]quinazolines, which can be further condensed with halides to produce 2-sulfanyl-substituted quinazolines (Markosyan et al., 2008).

  • Biological Properties

    In vitro experiments have demonstrated that similar compounds inhibit brain monoamine oxidase (MAO) activity, particularly 5-HT deamination. Some derivatives have shown moderate therapeutic effects in mouse tumor models, such as Ehrlich ascites carcinoma (EAC) and sarcoma 180 (Markosyan et al., 2008).

Antimicrobial and Antifungal Activities

  • Antibacterial and Antifungal Effects

    Synthesized analogs structurally similar to the compound have exhibited significant antibacterial and antifungal activities against various standard strains, as tested by the cup-plate method (ANISETTI, Reddy, 2012).

  • Anti-Helicobacter pylori Activities

    Parallel chemical expansion of similar structures has led to the development of compounds with potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds met several significant in vitro microbiological criteria for novel anti-H. pylori agents (Carcanague et al., 2002).

Antitumor and Antiulcer Activities

  • Antitumor Properties

    Some structurally related compounds have demonstrated antitumor activities, showing potential as therapeutic agents in various cancer models (Al-Suwaidan et al., 2016).

  • Antiulcer Activities

    Derivatives of quinazoline, closely related to the compound of interest, were tested for antiulcer activity against different ulcer models in rats. Some compounds showed higher activity than the standard omeprazole (Patil, Ganguly, Surana, 2010).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific toxicity data, it’s generally advisable to avoid inhalation, ingestion, and skin contact .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

N-benzyl-3-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O3S/c1-2-20-12-14-22(15-13-20)32-27(37)19-39-30-34-24-11-7-6-10-23(24)28-33-25(29(38)35(28)30)16-17-26(36)31-18-21-8-4-3-5-9-21/h3-15,25H,2,16-19H2,1H3,(H,31,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOFIYRUAVWDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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